3-(Dde-amino)-1-propanol

Vue d'ensemble

Description

“3-(Dde-amino)-1-propanol” is a derivative of an amino acid. Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes . The Dde group is a protective group used in peptide synthesis . It’s worth noting that the Dde group can be selectively removed without affecting other side-chain protecting groups, which makes it a useful tool in the synthesis of complex peptides .

Synthesis Analysis

The synthesis of “this compound” likely involves the use of the Dde group as a protective group for the amino part of the molecule. The Dde group can be introduced during the synthesis process and later removed under specific conditions . The synthesis of D-amino acids often involves the use of enzymes such as amino acid racemase for synthesis and D-amino acid oxidase for degradation .Chemical Reactions Analysis

The Dde group in “this compound” can undergo specific reactions. For instance, it can be cleaved with 2% hydrazine in DMF . This property is useful in peptide synthesis, where the Dde group is used as a protective group that can be selectively removed to allow for further chemical modifications .Applications De Recherche Scientifique

Acidic Gases Separation Processes

Research characterizes aqueous solutions of amines, including 3-amino-1-propanol, for potential implementation in acidic gases separation processes. This study compares the behavior of aqueous solutions of a diamine (3-dimethylamino-1-propylamine + water, DMAPA) and ternary mixtures using aqueous amine blends (3-amino-1-propanol, AP + 3-dimethylamino-1-propanol, DMAP + water). These findings provide valuable information for operations controlled by mass transfer, analyzing the influence of mixture composition and temperature on properties such as density, speed of sound, dynamic viscosity, and surface tension (Blanco et al., 2017).

Molecular Structure and Conformation Studies

The molecular structure of gaseous 3-amino-1-propanol has been determined using electron diffraction and microwave spectroscopic data. This study revealed that its conformation is gauche-gauche, forming an intramolecular hydrogen bond, providing insights into its geometrical parameters and the impact of steric effects on its structure (Iijima & Unno, 1998).

Vibrational Characterization in Various Phases

Results from a study on 3-amino-1-propanol include its structural and vibrational characterization in isolated and liquid states. This research utilized a concerted molecular orbital and vibrational spectroscopic approach, identifying different conformers of 3-amino-1-propanol and their respective energies, structures, and vibrational data. These findings are significant for understanding the behavior of 3-amino-1-propanol in different phases, including the presence of monomeric forms and intramolecular hydrogen bonding (Cacela et al., 2000).

Polymorphism and Hydrogen Bonding of Amino Alcohol Salts

A study investigating the reaction of 3-amino-1-propanol with quinaldinate acid, along with other amino alcohols, yielded salts with various structural characteristics. This research highlights different hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs, which are critical in understanding the polymorphism and molecular interactions in these compounds (Podjed & Modec, 2022).

Low-Temperature Polymorphism

An investigation into 3-amino-1-propanol (3AP) using differential scanning calorimetry, and low-temperature powder X-ray diffraction and Raman spectroscopy revealed its ability to crystallize in two monotropic polymorphs. This study provides insights into the solid-state behavior of 3AP, including the formation of its amorphous state and subsequent crystallization into metastable and stable polymorphic forms (Cacela et al., 2003).

CO2 Chemical Absorption

Research on the overall carbon dioxide absorption process in aqueous solutions of 3-amino-1-propanol in a bubble column reactor (BCR) examined aspects like the absorption rate, reactor hydrodynamics, solvent speciation, and solvent regeneration. These studies are pivotal for evaluating the potential use of 3-amino-1-propanol in industrial carbon dioxide capture processes (Bentes et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

For instance, D-amino acids can interact with D-amino acid oxidase (DAAO), an enzyme that oxidizes D-amino acids . This interaction could potentially influence various physiological processes, particularly in the brain .

Mode of Action

For instance, when D-amino acids interact with DAAO, they are oxidized into corresponding α-keto acids, producing ammonia and hydrogen peroxide . This interaction could lead to various changes in the cellular environment.

Biochemical Pathways

For example, D-amino acid oxidase is involved in the metabolism of D-amino acids, converting them into α-keto acids . This process could potentially affect various downstream effects, such as energy production and detoxification processes.

Pharmacokinetics

The properties of d-amino acids, in general, suggest that they can be synthesized, released, taken up, and degraded by mammalian cells . These properties could potentially impact the bioavailability of 3-(Dde-amino)-1-propanol in the body.

Result of Action

The interaction of d-amino acids with daao can result in the production of α-keto acids, ammonia, and hydrogen peroxide . These products could potentially influence various cellular processes, including energy production and detoxification.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the activity of D-amino acids can be modulated by pH, temperature, and the presence of other molecules in the environment . .

Analyse Biochimique

Biochemical Properties

3-(Dde-amino)-1-propanol plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is often used in solid-phase peptide synthesis (SPPS) due to its ability to selectively protect and deprotect amino groups. This selective deprotection is achieved using hydrazine in DMF, which cleaves the Dde group without affecting other protecting groups .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of peptides within cells, thereby influencing protein production and function. The compound’s ability to selectively protect amino groups allows for precise control over peptide synthesis, which can impact cellular functions such as signal transduction and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes involved in peptide synthesis. The compound binds to amino groups, protecting them from unwanted reactions. Upon treatment with hydrazine, the Dde group is cleaved, allowing the amino group to participate in peptide bond formation. This selective deprotection mechanism is crucial for the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its protective properties, allowing for consistent peptide synthesis over time. Degradation products may form, which can impact the efficiency of peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular functions and metabolic pathways. Threshold effects have been noted, where the compound’s protective properties are maximized at specific concentrations, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, facilitating the formation and degradation of peptides. The compound’s selective deprotection properties allow for precise control over metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to selectively protect amino groups ensures its targeted distribution, enhancing its effectiveness in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its protective effects on amino groups. This localization is crucial for its role in peptide synthesis, as it ensures that the compound is present in the right cellular environment to facilitate efficient peptide bond formation .

Propriétés

IUPAC Name |

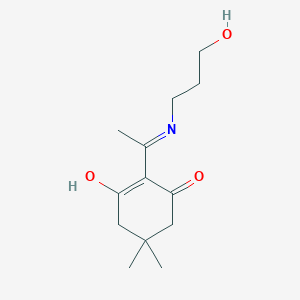

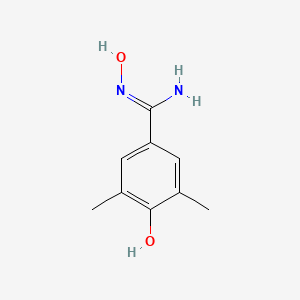

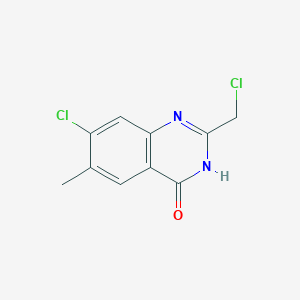

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXVKXPSILEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)

![6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436526.png)

![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)

![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)